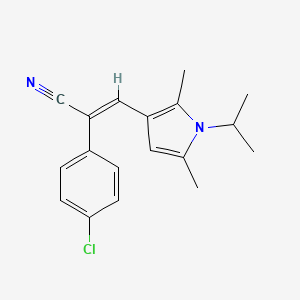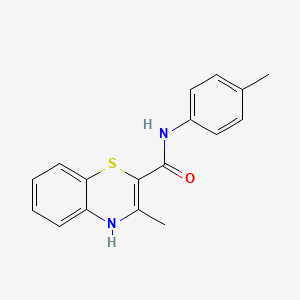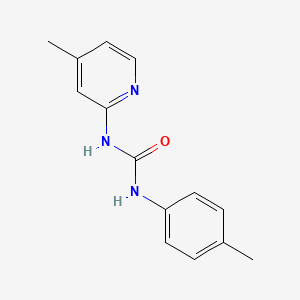![molecular formula C17H17FN2OS B5714055 4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5714055.png)
4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonothioyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives similar to "4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonothioyl}phenol" involves chemical reactions that yield compounds with potential antiarrhythmic activity, as demonstrated in a guinea-pig model using ouabain arrhythmia. These compounds are synthesized from substituted phenylcarbamic acid derivatives, with spectral data confirming their structures. A focus on structures with bulky substituents in the aromatic ring's m-position has been suggested to enhance potency (Malík et al., 2004).
Molecular Structure Analysis
The molecular structure of compounds closely related to "4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonothioyl}phenol" has been characterized using various spectroscopic methods, including NMR, MS, and IR. These methods provide detailed information on the stereo structure and the effect of counter ions and hydrogen bonds on molecular conformation. Single-crystal X-ray analysis further confirms these structures, demonstrating the importance of intermolecular hydrogen bonding in determining the molecular conformation (Yang et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving "4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonothioyl}phenol" derivatives often result in the formation of highly conjugated compounds with unique properties. For instance, electrochemical oxidation studies have shown the synthesis of bisindolyl-p-quinone derivatives through regioselective addition of indoles to electrochemically generated quinone imines. These reactions underscore the compound's versatility in chemical synthesis (Amani et al., 2012).
Physical Properties Analysis
The physical properties of "4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonothioyl}phenol" derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. X-ray diffraction studies provide insights into the crystal structure, indicating how intermolecular interactions, like hydrogen bonding and π-π stacking, influence the compound's physical state and stability (Betz et al., 2011).
Chemical Properties Analysis
The chemical properties of "4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonothioyl}phenol" derivatives, including reactivity, stability, and interaction with various reagents, are influenced by the compound's molecular structure. Studies have shown that these compounds can interact with different metal ions and exhibit varying degrees of antibacterial and anthelmintic activity, highlighting their potential in medicinal chemistry (Sanjeevarayappa et al., 2015).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-(4-hydroxyphenyl)methanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2OS/c18-14-3-5-15(6-4-14)19-9-11-20(12-10-19)17(22)13-1-7-16(21)8-2-13/h1-8,21H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICWKELSIJTZGSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=S)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-Fluorophenyl)piperazin-1-yl]-(4-hydroxyphenyl)methanethione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 4-[(4-ethoxyphenyl)amino]-4-oxobutanoate](/img/structure/B5713983.png)

![1-(4-chlorophenyl)-4-(4-methyl-1-piperidinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5713998.png)
![ethyl (4-{2-[4-[(4-fluorophenyl)amino]-6-(1-piperidinyl)-1,3,5-triazin-2-yl]carbonohydrazonoyl}-2-methoxyphenoxy)acetate](/img/structure/B5714004.png)
![1-(3,4-dimethoxyphenyl)ethanone [2-(3-pyridinyl)-4-quinazolinyl]hydrazone](/img/structure/B5714008.png)
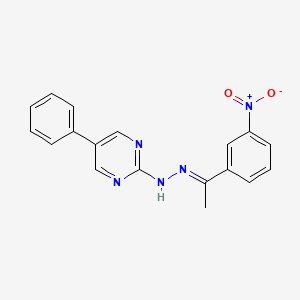
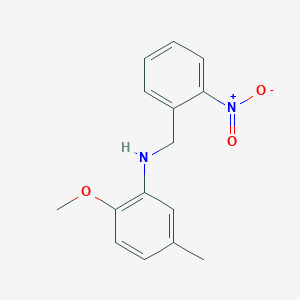
![4,5-dichloro-2-{[(4-hydroxyphenyl)amino]carbonyl}benzoic acid](/img/structure/B5714036.png)
